2,4-Dichloro-6-methoxyquinoline

描述

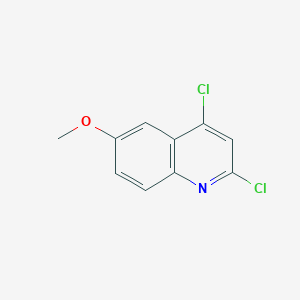

2,4-Dichloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methoxy group at the 6 position on the quinoline ring. It is known for its planar molecular structure, excluding the methyl hydrogen atoms .

准备方法

The synthesis of 2,4-Dichloro-6-methoxyquinoline typically involves the reaction of malonic acid with p-anisidine in the presence of phosphorus oxychloride. The reaction mixture is heated and stirred at reflux for several hours, followed by neutralization and extraction processes. The product is then purified through column chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

2,4-Dichloro-6-methoxyquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include phosphorus oxychloride, malonic acid, and p-anisidine.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophiles involved.

科学研究应用

Scientific Research Applications of 2,4-Dichloro-6-methoxyquinoline

This compound (DCMQ) is an organic compound with a quinoline core and chlorine atoms at the 2 and 4 positions, and a methoxy group at the 6 position. Its molecular formula is C₁₀H₇Cl₂NO. DCMQ is valuable in scientific research due to its applications in chemistry, biology, medicine, and industry.

Applications

DCMQ serves as a building block in the synthesis of complex organic molecules. It is studied for its potential biological activities, including antimicrobial and anticancer properties. DCMQ is also used in developing pharmaceuticals and agrochemicals.

Chemistry

DCMQ is used as an intermediate in synthesizing more complex quinoline derivatives and heterocyclic compounds.

Biology and Medicine

DCMQ's potential as a precursor for drug development is under research, particularly in synthesizing compounds with therapeutic effects. It is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

DCMQ is effective against various bacterial strains and exhibits potential antifungal activity. It is believed to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which stabilizes enzyme-DNA complexes, leading to bacterial cell death. Research has demonstrated DCMQ's significant antimicrobial activity against specific bacterial strains, suggesting its potential use in developing new antibiotics.

Anticancer Activity

DCMQ has demonstrated the ability to inhibit tumor cell proliferation and enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms. Certain derivatives exhibit low to moderate cytotoxic effects against cancer cell lines, making them potential candidates for further development. DCMQ analogs can act as P-glycoprotein (P-gp) inhibitors, enhancing the efficacy of anticancer drugs.

Anti-inflammatory Effects

Some studies suggest DCMQ has anti-inflammatory properties, although more research is needed to confirm these findings.

Industry

DCMQ is used in the production of dyes, pigments, and other materials with specific chemical properties.

Case Studies

Study on P-glycoprotein Inhibition

A study tested a series of 6-methoxy-2-arylquinoline analogs for their ability to inhibit P-gp. Certain derivatives showed stronger inhibition compared to verapamil, a known P-gp inhibitor.

Antimicrobial Efficacy

Research demonstrated that DCMQ exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential use in developing new antibiotics.

作用机制

The mechanism of action of 2,4-Dichloro-6-methoxyquinoline involves its interaction with specific molecular targets. In the context of its antimicrobial properties, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

2,4-Dichloro-6-methoxyquinoline can be compared with other quinoline derivatives, such as:

4,7-Dichloroquinoline: Another chlorinated quinoline derivative with different substitution patterns.

6-Methoxyquinoline: Lacks the chlorine atoms present in this compound.

Fluorinated Quinolines: These compounds have fluorine atoms instead of chlorine, which can alter their chemical properties and biological activities.

生物活性

2,4-Dichloro-6-methoxyquinoline (DCMQ) is an organic compound notable for its diverse biological activities. Its unique structure, characterized by two chlorine substituents and a methoxy group, positions it as a significant candidate in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. This article explores the biological activity of DCMQ, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure

The molecular formula of DCMQ is C₁₀H₇Cl₂NO. The compound features a quinoline core with the following structural characteristics:

- Chlorine Atoms: Positioned at the 2 and 4 locations.

- Methoxy Group: Located at the 6 position.

This arrangement contributes to its chemical reactivity and interaction with biological targets.

The biological activity of DCMQ can be attributed to its interaction with various molecular targets within biological systems:

- Antimicrobial Activity: DCMQ is believed to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. This inhibition stabilizes enzyme-DNA complexes, leading to bacterial cell death .

- P-glycoprotein Inhibition: Recent studies suggest that DCMQ analogs can act as P-glycoprotein (P-gp) inhibitors. P-gp is crucial in drug resistance mechanisms in cancer cells. Compounds derived from DCMQ have shown significant inhibition of P-gp, enhancing the efficacy of anticancer drugs .

- Cytotoxicity: In vitro studies indicate that certain derivatives exhibit low to moderate cytotoxic effects against cancer cell lines, making them potential candidates for further development .

Biological Activities

Research highlights several key biological activities associated with DCMQ:

-

Antimicrobial Properties:

- Effective against various bacterial strains.

- Exhibits potential antifungal activity.

-

Anticancer Activity:

- Demonstrated ability to inhibit tumor cell proliferation.

- Enhances the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.

-

Anti-inflammatory Effects:

- Some studies suggest anti-inflammatory properties, although more research is needed to confirm these findings.

Case Studies

Several studies have investigated the biological activity of DCMQ and its derivatives:

-

Study on P-glycoprotein Inhibition:

A series of 6-methoxy-2-arylquinoline analogues were synthesized and tested for their ability to inhibit P-gp. Among them, certain derivatives showed stronger inhibition compared to verapamil, a known P-gp inhibitor . -

Antimicrobial Efficacy:

Research demonstrated that DCMQ exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential use in developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the uniqueness of DCMQ's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Single methoxy group | Antimicrobial activity |

| 2-Chloro-6-methoxyquinoline | One chlorine atom | Antifungal properties |

| 4-Chloro-7-methoxyquinoline | Chlorine at different position | Anticancer properties |

| 5-Methoxyquinoline | Methoxy substitution at position five | Antiviral activity |

| This compound | Two chlorine atoms; one methoxy group | Broad-spectrum antimicrobial & anticancer |

The unique combination of two chlorine atoms and one methoxy group in DCMQ enhances its bioactivity compared to other quinoline derivatives.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dichloro-6-methoxyquinoline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via chlorination of 6-methoxyquinoline derivatives using reagents like phosphorus oxychloride (POCl₃). For example, heating 6-methoxyquinoline with excess POCl₃ under reflux conditions introduces chlorine at the 2- and 4-positions . Optimized conditions (e.g., 6 hours at 110°C) yield ~70% purity, with purification via column chromatography (petroleum ether:EtOAc = 8:1) .

- Key Factors : Excess POCl₃ ensures complete chlorination, while temperature control minimizes side reactions like demethylation.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals triclinic crystal symmetry (space group P1) with unit cell parameters a = 7.431 Å, b = 8.889 Å, c = 9.083 Å, and angles α = 116.66°, β = 102.30°, γ = 104.15° . π-π stacking interactions (3.5–3.8 Å) between quinoline rings stabilize the crystal lattice .

- Tools : SHELX software refines structural models, with H atoms placed via riding models (C–H = 0.93–0.96 Å) .

Q. What spectroscopic techniques validate the purity and identity of this compound?

- Methodology :

- ¹H NMR : Distinct signals for methoxy (δ ~4.03 ppm) and aromatic protons (δ ~7.3–8.6 ppm) confirm substitution patterns .

- HPLC : Reversed-phase C18 columns assess purity (>99%) using mobile phases like methanol/water .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations predict electronic properties, and how do they align with experimental data?

- Methodology : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. For example, DFT-predicted bond lengths (C–Cl = 1.73 Å) closely match SCXRD data (1.72–1.75 Å) .

- Contradictions : Discrepancies may arise in excited-state properties (e.g., fluorescence) due to approximations in exchange-correlation functionals .

Q. What role do substituent effects play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodology :

- Molecular Docking : Chlorine atoms at 2- and 4-positions enhance hydrophobic interactions with enzyme active sites (e.g., kinases).

- In Vitro Assays : Compare IC₅₀ values of this compound with analogs (e.g., 2-hydroxy-6-methoxyquinoline) to assess antimicrobial potency .

- SAR Insight : Methoxy groups at position 6 improve solubility, while chloro groups increase electrophilicity for covalent binding .

Q. How can photophysical properties (e.g., fluorescence) be exploited in analytical or materials science applications?

- Methodology : Time-resolved fluorescence spectroscopy measures excited-state proton transfer kinetics. For example, 6-methoxyquinoline derivatives exhibit pH-dependent emission shifts (τ = 2.2 ps in acidic media) due to proton exchange .

- Applications : pH-sensitive probes or optoelectronic materials leveraging π-conjugated systems .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Case Study : DFT may underestimate bathochromic shifts in UV-Vis spectra due to neglect of solvent effects. Experimental λmax (e.g., 320 nm) vs. DFT-predicted (305 nm) can be reconciled using polarizable continuum models (PCM) .

- Recommendation : Validate computational models with high-level methods (e.g., TD-DFT with CAM-B3LYP) for excited states .

Q. Methodological Tables

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.431 |

| b (Å) | 8.889 |

| c (Å) | 9.083 |

| α (°) | 116.66 |

| β (°) | 102.30 |

| γ (°) | 104.15 |

| V (ų) | 482.5 |

Table 2: Key Synthetic Conditions

| Step | Condition |

|---|---|

| Chlorination | POCl₃, 110°C, 6 hours |

| Purification | Column chromatography (8:1 PE:EA) |

| Yield | 70% (crude), >99% (HPLC-purified) |

属性

IUPAC Name |

2,4-dichloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAYQQYYACASFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359166 | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70049-46-6 | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。